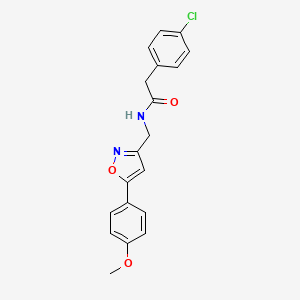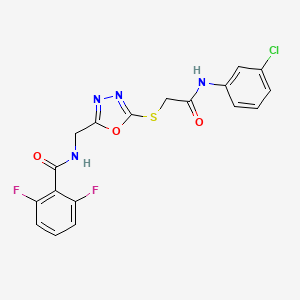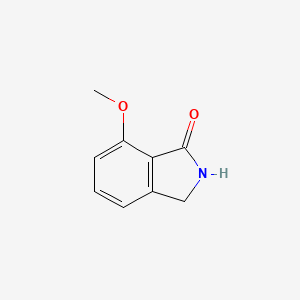
(E)-4-(4-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-4-(4-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one, hereafter referred to as “compound X,” is a synthetic compound with a wide range of scientific research applications. It is a small molecule with a molecular weight of around 284.7 g/mol and a melting point of about 80-82°C. Compound X has been used in various scientific research applications, such as drug synthesis, biochemical and physiological studies, and lab experiments. In
Scientific Research Applications
Nonpeptide Agonist Discovery
A study identified a related compound as a nonpeptidic agonist of the urotensin-II receptor, showcasing a functional cell-based screening approach for drug discovery. The compound demonstrated significant selectivity and potential as a pharmacological research tool and a possible drug lead, highlighting the use of such compounds in receptor-targeted drug development (Croston et al., 2002).
Molecular Structure Analysis
Another facet of research on similar compounds involves the determination of molecular structures and conformations, which are crucial for understanding the chemical and physical properties of potential drug molecules. Studies have employed spectroscopic methods and theoretical calculations to elucidate these structures, providing insights into their behavior and interactions (Coxon et al., 1967).
Synthesis and Chemical Behavior
Research into the synthesis and chemical behavior of related compounds has led to insights into their potential applications. For instance, studies on the synthesis of derivatives and their solution-phase behavior have contributed to the development of new materials and the understanding of their reactivity and stability (Suzuki et al., 1990).
Electrochemical and Photophysical Properties
The electrochemical and photophysical properties of certain derivatives have been explored, showing potential for applications in materials science and optical technologies. These studies involve the synthesis of novel compounds and the investigation of their properties using techniques like spectroscopy and quantum-chemical calculations (Pistner et al., 2013).
Theoretical and Experimental Analyses
DFT and TD-DFT/PCM calculations have been used to study the structural parameters and spectroscopic properties of related compounds, highlighting the blend of theoretical and experimental approaches in chemical research. These analyses provide valuable information on the electronic structure, reactivity, and potential applications of such compounds (Wazzan et al., 2016).
properties
IUPAC Name |
(E)-4-(4-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-10(13(16)8-9-15(2)3)17-12-6-4-11(14)5-7-12/h4-10H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBSAHPNXCCSOM-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=CN(C)C)OC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)/C=C/N(C)C)OC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(4-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Benzylpiperazino)[3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl]methanone](/img/structure/B2828848.png)
![7-[(E)-2-[3-(4-tert-butylphenoxy)phenyl]ethenyl]-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2828849.png)



![3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2828854.png)
![N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2828860.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2828861.png)

![3-(4-methoxyphenyl)-6-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2828863.png)



![2-{[3-Cyano-5-(dimethylcarbamoyl)-4-(furan-2-yl)-6-methylpyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2828870.png)